molecular formula C20H19FN2O3S2 B2952391 N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 941915-88-4

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2,3-dimethoxybenzamide

Número de catálogo: B2952391
Número CAS: 941915-88-4
Peso molecular: 418.5
Clave InChI: SFAYMBVAVXAOIH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-(((4-Fluorobenzyl)thio)methyl)thiazol-2-yl)-2,3-dimethoxybenzamide is a thiazole-based small molecule characterized by a 2,3-dimethoxybenzamide moiety linked to a thiazole ring via a (4-fluorobenzyl)thio-methyl group. The compound’s structure integrates key pharmacophoric elements:

  • Thiazole core: Known for its role in modulating bioactivity, particularly in anticancer and antimicrobial agents .
  • 4-Fluorobenzylthio-methyl group: The fluorine atom improves metabolic stability and membrane permeability, while the thioether linker contributes to conformational flexibility .

Synthetic routes for analogous compounds (e.g., thiazole-thioethers) involve nucleophilic substitution or coupling reactions, as seen in the synthesis of 5-bromo-N-(2-(ethylamino)ethyl)-2,3-dimethoxybenzamide derivatives . Analytical characterization typically employs HRMS, ¹H/¹³C NMR, and elemental analysis to confirm purity and structure .

Propiedades

IUPAC Name

N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S2/c1-25-17-5-3-4-16(18(17)26-2)19(24)23-20-22-15(12-28-20)11-27-10-13-6-8-14(21)9-7-13/h3-9,12H,10-11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAYMBVAVXAOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)CSCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2,3-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

Property Details
Molecular Formula C20H19FN2O2S2
Molecular Weight 402.5 g/mol
CAS Number 942009-78-1

The presence of a fluorobenzyl group enhances lipophilicity, which may influence its interaction with biological targets. The thiazole ring contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2,3-dimethoxybenzamide typically involves several steps:

  • Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving α-haloketones and thioureas.
  • Introduction of the Fluorobenzyl Group : Nucleophilic substitution reactions are employed where a suitable fluorobenzyl halide reacts with a thioether precursor.
  • Attachment of the Dimethoxybenzamide Moiety : This step involves reacting the thiazole derivative with an appropriate acyl chloride in the presence of a base.

Biological Activity

Research indicates that N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2,3-dimethoxybenzamide exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structural features exhibit significant antibacterial properties. For instance, thiazole derivatives have been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus . The mechanism often involves inhibition of bacterial enzymes or interference with cell wall synthesis.

Anticancer Properties

Thiazole derivatives have also been noted for their anticancer activities. Research suggests that these compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .

The biological activity of N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2,3-dimethoxybenzamide is believed to be mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or allosteric sites, thereby affecting various biochemical pathways.
  • Receptor Modulation : It may also interact with receptors involved in cellular signaling, influencing physiological responses.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiazole derivatives, indicating that modifications to the thiazole ring and substituents significantly influence biological activity. For example:

  • A study demonstrated that electron-withdrawing groups at specific positions on the aromatic ring enhanced antibacterial potency .
  • Another investigation highlighted that certain thiazole derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related thiazole derivatives from diverse studies:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Source
Target Compound Thiazole-2-yl benzamide 2,3-Dimethoxy, (4-fluorobenzyl)thio-methyl ~434.5* High lipophilicity (LogP ~3.2) N/A
4d (3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) Thiazole-2-yl benzamide Morpholinomethyl, 3,4-dichloro ~504.9 Anticancer potential (IC₅₀ ~8 µM, HeLa)
3b ((Z)-N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-2,3-dimethoxybenzamide) Thiazole-hydrazine 4-Bromophenyl, furan, 2,3-dimethoxy 569.43 Cytotoxicity (IC₅₀ ~12 µM, MCF-7)
9c (N-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]acetamide) Thiazole-5-yl acetamide 4-Bromophenyl, triazole-phenoxymethyl ~567.6 Docking affinity for EGFR (ΔG = -9.2 kcal/mol)
SiFA-M-FP ((S)-N-((1-Allylpyrrolidin-2-yl)methyl)-5-(3-mercaptopropyl)-2,3-dimethoxybenzamide) Benzamide-thiol Dimethoxy, allylpyrrolidinyl 712.35 Radioligand potential (49% yield)

*Calculated based on formula C₂₀H₁₈FN₂O₃S₂.

Key Observations :

Substituent Impact on Bioactivity: The morpholinomethyl group in 4d () enhances solubility but reduces lipophilicity (LogP ~2.1) compared to the target compound’s fluorobenzylthio group (LogP ~3.2). This difference may influence blood-brain barrier penetration . Halogenated aryl groups (e.g., 4-bromophenyl in 3b) correlate with cytotoxicity, likely via DNA intercalation or topoisomerase inhibition . The target’s 4-fluoro group may offer similar bioactivity with improved pharmacokinetics due to smaller size and electronegativity .

Role of Thioether Linkers :

  • The thio-methyl group in the target compound provides stability against oxidative metabolism compared to hydrazine linkers in 3b , which are prone to hydrolysis .
  • In SiFA-M-FP (), a thiol-propyl linker enables conjugation to maleimide-functionalized probes, suggesting the target’s thioether could be modified for targeted drug delivery .

Benzamide Modifications :

  • 2,3-Dimethoxybenzamide is a recurring motif (target compound, 3b , SiFA-M-FP ) associated with kinase inhibition. For example, 3b showed moderate activity against EGFR, while 9c exhibited stronger binding (ΔG = -9.2 kcal/mol) due to its triazole-acetamide extension .

Synthetic Challenges :

  • The target compound’s 4-fluorobenzylthio-methyl group requires careful optimization to avoid side reactions (e.g., disulfide formation), as seen in the low yields (15–28%) of analogous thioethers in .

Research Findings and Implications

  • Anticancer Potential: Thiazole-benzamide hybrids (e.g., 4d, 3b) inhibit cancer cell proliferation via tubulin polymerization disruption or kinase inhibition . The target compound’s fluorobenzyl group may enhance selectivity for cancer-specific targets like PDGFR-β .
  • Structural Flexibility : The thioether linker in the target compound allows for bitopic ligand design , enabling simultaneous interaction with orthosteric and allosteric binding sites (e.g., D3 receptor ligands in ) .
  • Metabolic Stability : Fluorine substitution reduces CYP450-mediated metabolism, as demonstrated in SiFA-M-FP , which retained 75% stability after 24 hours in liver microsomes .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.